![molecular formula C8H11ClIN3 B2732798 N''-[(4-chlorophenyl)methyl]guanidine hydroiodide CAS No. 1632141-77-5](/img/structure/B2732798.png)
N''-[(4-chlorophenyl)methyl]guanidine hydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’'-[(4-chlorophenyl)methyl]guanidine hydroiodide is a chemical compound with the molecular formula C8H10ClN3·HI. It is a derivative of guanidine, a functional group known for its presence in various biologically active molecules. This compound is characterized by the presence of a 4-chlorophenyl group attached to the guanidine moiety, which is further complexed with hydroiodide.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’'-[(4-chlorophenyl)methyl]guanidine hydroiodide typically involves the reaction of 4-chlorobenzylamine with cyanamide under acidic conditions to form the guanidine derivative. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid, followed by the addition of hydroiodic acid to form the hydroiodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.
化学反応の分析
Types of Reactions
N’'-[(4-chlorophenyl)methyl]guanidine hydroiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the guanidine group to amine derivatives.
Substitution: The 4-chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the 4-chlorophenyl group.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted guanidine derivatives depending on the nucleophile used.
科学的研究の応用
N’'-[(4-chlorophenyl)methyl]guanidine hydroiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other guanidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N’'-[(4-chlorophenyl)methyl]guanidine hydroiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group is known to form strong hydrogen bonds and ionic interactions with biological molecules, which can modulate their activity. The 4-chlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
N-[(4-chlorophenyl)methyl]guanidine: Similar structure but without the hydroiodide component.
N-[(4-methylphenyl)methyl]guanidine: Contains a methyl group instead of a chlorine atom.
N-[(4-fluorophenyl)methyl]guanidine: Contains a fluorine atom instead of a chlorine atom.
Uniqueness
N’'-[(4-chlorophenyl)methyl]guanidine hydroiodide is unique due to the presence of the hydroiodide component, which can influence its solubility, stability, and reactivity. The 4-chlorophenyl group also imparts specific electronic and steric properties that can affect the compound’s biological activity and chemical behavior.
特性
IUPAC Name |
2-[(4-chlorophenyl)methyl]guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3.HI/c9-7-3-1-6(2-4-7)5-12-8(10)11;/h1-4H,5H2,(H4,10,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKUTYUQQZVDLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C(N)N)Cl.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-[2-({1-[4-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2732716.png)
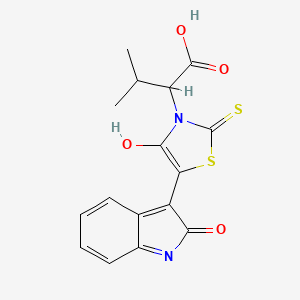
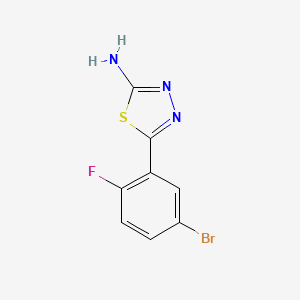
![N-(2-chlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2732722.png)
![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2732724.png)
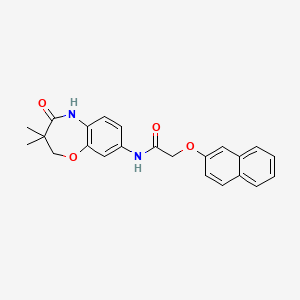
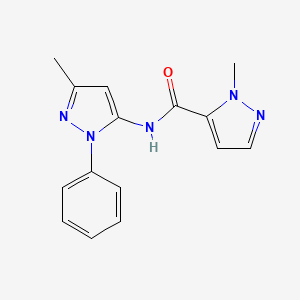
![N-cyclohexylcyclohexanamine;(2S)-6-[(4-methylphenyl)sulfonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B2732731.png)
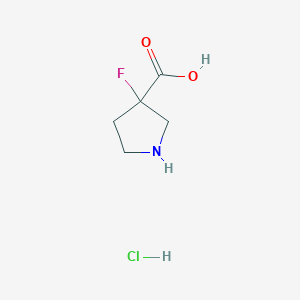
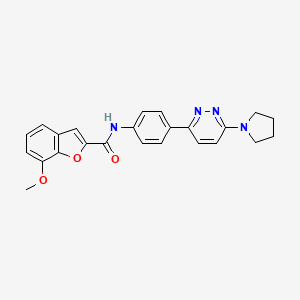
![6-Chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2732735.png)
![4-(dimethylsulfamoyl)-N-(2-{5-[(4-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide](/img/structure/B2732736.png)
![ethyl 2-[9-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2732737.png)
![3-methyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2732738.png)
